molecular formula C24H23ClN4O4 B2949737 N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251579-26-6

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2949737
CAS No.: 1251579-26-6
M. Wt: 466.92
InChI Key: HJFHGNRBXBHQKM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a structure known to exhibit significant biological activity in medicinal chemistry research. This core scaffold is frequently investigated for its potential as a versatile kinase inhibitor pharmacophore. The compound's specific molecular architecture, which includes a 5-chloro-2-methoxyphenyl acetamide group and a 2-methoxyethyl substituent, suggests it is designed for high-affinity binding to specific enzymatic ATP pockets. Its primary research value lies in the exploration of intracellular signaling pathways, with potential applications in oncology and immunology research. Scientists may utilize this compound as a key chemical probe in vitro to study enzyme kinetics, cell proliferation, and apoptotic mechanisms in various cell lines. It is provided as a solid and should be stored in a cool, dry environment. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4/c1-32-11-10-28-15-26-22-18(16-6-4-3-5-7-16)13-29(23(22)24(28)31)14-21(30)27-19-12-17(25)8-9-20(19)33-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHGNRBXBHQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

  • Chemical Formula : C18H17ClN4O6
  • Molecular Weight : 420.81 g/mol
  • CAS Number : 15993-42-7

Structure Representation

The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the chloro and methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. Inhibition of MPO can lead to reduced production of hypochlorous acid, thus mitigating oxidative stress and inflammation associated with conditions such as vasculitis and cardiovascular diseases .

Anticancer Properties

A notable study demonstrated the compound's efficacy in inhibiting cancer cell proliferation. It was identified through a drug library screening that aimed to discover novel anticancer agents. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

In Vivo Studies

In preclinical evaluations, the compound showed robust inhibition of plasma MPO activity upon oral administration in animal models treated with lipopolysaccharides. This suggests that it could be effective in reducing inflammation in clinical settings .

Case Study 1: MPO Inhibition and Inflammation

In a study involving cynomolgus monkeys, the compound was administered to assess its impact on MPO activity. The results demonstrated a significant reduction in MPO levels post-treatment, indicating its potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's anticancer properties revealed that it inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells, further supporting its role as a promising anticancer agent .

Comparative Analysis

Parameter **this compoundOther Similar Compounds
Molecular Weight 420.81 g/molVaries
MPO Inhibition StrongModerate to Strong
Anticancer Activity Significant cytotoxicity against various cancer cell linesVariable
Administration Route OralOral / IV

Comparison with Similar Compounds

(a) N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS: 922862-44-0)

  • Structure : Replaces the pyrrolo[3,2-d]pyrimidine core with a pyridazinyl group.
  • Key Differences : The pyridazine ring lacks the fused pyrrole moiety, reducing planarity and altering electron distribution. The 3-methoxyphenyl substituent may enhance lipophilicity compared to the 2-methoxyethyl group in the target compound.
  • Molecular Data : C₂₁H₁₉ClN₄O₃ (MW: 426.85 g/mol) .

(b) 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(naphthalen-1-yl)acetamide (CAS: 379236-43-8)

  • Structure: Substitutes the pyrrolo-pyrimidine with a thieno[2,3-d]pyrimidine core and introduces a sulfanyl linker.
  • The naphthyl group enhances aromatic stacking but may reduce solubility (predicted logP: 4.83) .
  • Molecular Data : C₂₉H₂₁N₃O₃S₂ (MW: 523.63 g/mol; pKa: 13.13) .

Analogues with Related Acetamide Side Chains

(a) N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (CAS: 946324-66-9)

  • Structure : Incorporates a 1,2,4-oxadiazole ring and dimethylpyridine moiety.
  • Key Differences : The oxadiazole group introduces rigidity and hydrogen-bonding capacity, while the dual chloro substituents may enhance halogen bonding. Lacks the fused bicyclic system of the target compound .
  • Molecular Data : C₂₅H₂₁Cl₂N₅O₃ (MW: 534.37 g/mol) .

(b) 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8)

  • Structure : Features a pyrimido[5,4-b]indole core with a thioacetamide linker.
  • The thioether group may confer redox activity absent in the target compound .
  • Molecular Data : C₂₅H₁₈ClN₅O₂S (MW: 487.96 g/mol) .

Pharmacokinetic and Bioactivity Comparisons

Compound Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine ~483 (estimated) 2-Methoxyethyl, 7-phenyl Balanced solubility and planarity
CAS 922862-44-0 Pyridazine 426.85 3-Methoxyphenyl Higher lipophilicity
CAS 379236-43-8 Thieno[2,3-d]pyrimidine 523.63 Sulfanyl, naphthyl Enhanced membrane permeability
CAS 946324-66-9 Oxadiazole-pyridine 534.37 Dual chloro, oxadiazole Rigid, halogen-bonding
CAS 536715-23-8 Pyrimidoindole 487.96 Thioether, indole Redox-active, DNA intercalation

Research Findings :

  • Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the naphthyl group in CAS 379236-43-8 .
  • Binding Affinity : The pyrrolo-pyrimidine core’s planarity may favor kinase inhibition, as seen in analogues like CAS 536715-23-8, which show activity against tyrosine kinases .
  • Metabolic Stability : Sulfur-containing analogues (e.g., CAS 379236-43-8) may undergo faster hepatic clearance due to sulfoxidation pathways, whereas the target compound’s ether linkages could enhance stability .

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